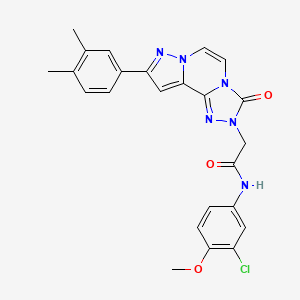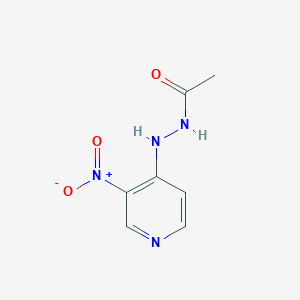
4-(2-Acetylhydrazino)-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(2-Acetylhydrazino)-3-nitropyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains an acetylhydrazino group, which consists of a hydrazine (two nitrogen atoms) linked to an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group) .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-Acetylhydrazino)-3-nitropyridine” often involves the reaction of suitable aldehydes with hydrazides . The influence of Lewis acids and solvents on the process has been studied .
Molecular Structure Analysis
The molecular structure of “4-(2-Acetylhydrazino)-3-nitropyridine” is likely to be complex due to the presence of multiple functional groups . The compound contains a total of 27 bonds, including 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, and 1 N hydrazine .
Chemical Reactions Analysis
The chemical reactivity of “4-(2-Acetylhydrazino)-3-nitropyridine” can be inferred from similar compounds. For instance, cyanoacetohydrazides can act as both N- and C-nucleophiles, and can react with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .
科学研究应用
Synthesis of Potential Anticancer Agents
4-(2-Acetylhydrazino)-3-nitropyridine derivatives have been explored for their potential in the synthesis of anticancer agents. For instance, studies have investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of 4-nitropyridine. These compounds showed significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Electrochemical Reduction Studies
The electrochemical reduction of 4-nitropyridine in aqueous media has been a subject of study. Research in this area focused on understanding the reduction mechanism of aromatic nitro compounds, providing insights into the reaction steps and kinetics (Lacasse et al., 1993).
Oxidative Amination Reactions
The oxidative amination of 3-nitropyridines, including derivatives like 4-acetyl-3-nitropyridine, has been studied. This research explored different conditions to achieve high regioselectivity for substitutions in the para position to the nitro group (Bakke & Svensen, 2001).
Cyclotransformation Studies
Investigations into the cyclotransformation in monocyclic 3-nitropyridin-2(1H)-ones have been conducted. These studies shed light on the interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate, leading to the formation of pyrazoles and carbodihydrazides (Smolyar & Yutilov, 2008).
N-Nitration Reactions
The N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one has been reported. This research explored the potential of nitro group transfer in producing N-nitramines under mild conditions (Park et al., 2003).
Vibrational Spectral Studies
Studies have also focused on the conformational stability and vibrational spectral analyses of nitropyridine derivatives, enhancing understanding of molecular stability and bond strength in these compounds (Balachandran et al., 2012).
Femtosecond Studies of Charge-Transfer
Femtosecond studies have been conducted to understand the charge-transfer mediated proton transfer in nitropyridine derivatives. This research contributes to the knowledge of excited-state dynamics and intramolecular proton transfer mechanisms (Poór et al., 2006).
Anticoccidial Activity Research
Research on anticoccidial agents has explored the synthesis and activity of nitropyridinecarboxamides and derivatives. These studies aimed to develop potent anticoccidial agents for use in veterinary medicine (Morisawa et al., 1977).
Synthesis Methodologies
The synthesis of nitroanilines and nitropyridines via three-component ring transformation has been a topic of research, emphasizing the importance of nitropyridines as intermediates in the synthesis of biologically active compounds (Le & Nishiwaki, 2018).
未来方向
属性
IUPAC Name |
N'-(3-nitropyridin-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-6-2-3-8-4-7(6)11(13)14/h2-4H,1H3,(H,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDFFGWNNDJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=NC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetylhydrazino)-3-nitropyridine | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
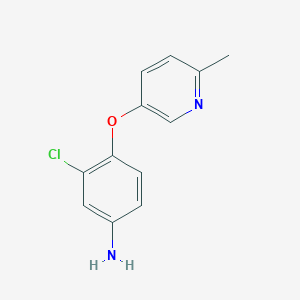
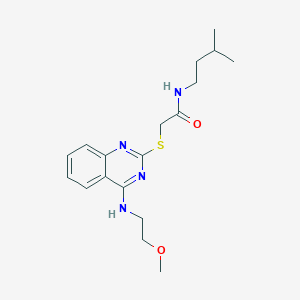
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2917795.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
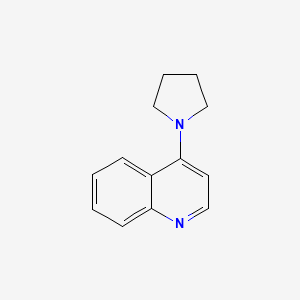
![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)
![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
